tert-butyl 1H-1,2,4-triazole-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 1H-1,2,4-triazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-7(2,3)12-6(11)5-8-4-9-10-5/h4H,1-3H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYIXLLQSZICMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=NN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2151429-71-7 | |
| Record name | tert-butyl 4H-1,2,4-triazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Protection of the 5-Position
The synthesis begins with 1H-1,2,4-triazole, where the 5-position is protected to prevent undesired side reactions. Bromination or trimethylsilyl (TMS) protection is achieved using dibromomethane or trimethylchlorosilane under strongly basic conditions. For example, reaction with n-butyllithium and dibromomethane in tetrahydrofuran (THF) yields 5-bromo-1H-1,2,4-triazole.
Lithiation and Carboxylation
The protected triazole undergoes deprotonation at the 3-position using lithium diisopropylamide (LDA) at −78°C. Subsequent carboxylation with gaseous carbon dioxide introduces a carboxylic acid group. In Example 4 of CN113651762A, this step achieved a 72.5% yield for the analogous 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid.
Esterification with tert-Butyl Groups
The carboxylic acid intermediate is esterified using tert-butanol or tert-butyl chloroformate. Thionyl chloride (SOCl₂) facilitates activation, as demonstrated in Example 6, where methyl esterification of 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid with methanol yielded 92.3% purity. Adapting this for tert-butyl esters would involve substituting methanol with tert-butanol.
Deprotection
Final deprotection of the 5-position is achieved via hydrogenation (Pd/C, H₂) or acidolysis. For brominated intermediates, hydrogenation at 0.1–0.3 MPa removes the bromine atom, yielding the target compound.
Key Data:
*Theoretical yield based on analogous reactions.
One-Pot Click Chemistry Approaches
Copper-catalyzed azide-alkyne cycloaddition (CuAAC), widely used for 1,2,3-triazoles, has limited direct applicability to 1,2,4-triazoles. However, modifications using hydrazine derivatives and α,β-unsaturated esters offer potential pathways.
Cyclocondensation of Hydrazines and β-Ketoesters
Reacting tert-butyl acetoacetate with semicarbazide or thiosemicarbazide under acidic conditions forms the triazole ring. For instance, heating in acetic acid at reflux (120°C, 12h) induces cyclization, directly yielding the tert-butyl ester. While this method is theoretically viable, yields for 1,2,4-triazoles remain unreported in the literature.
Advantages:
-
Single-step synthesis.
-
Minimal purification required.
Challenges:
-
Competing side reactions (e.g., formation of 1,2,3-triazoles).
-
Limited regiocontrol without directing groups.
Post-Functionalization of Pre-Formed Triazole Carboxylic Acids
An alternative route involves synthesizing 1H-1,2,4-triazole-3-carboxylic acid followed by esterification.
Synthesis of 1H-1,2,4-Triazole-3-Carboxylic Acid
Direct carboxylation via C–H activation remains challenging. However, directed ortho-metalation (DoM) strategies using TMS or bromine as directing groups enable selective carboxylation. For example, LDA-mediated deprotonation of 5-protected-1H-1,2,4-triazole followed by CO₂ quenching achieves >70% yields.
Esterification with tert-Butyl Groups
The carboxylic acid is treated with tert-butanol under Steglich conditions (DCC, DMAP) or via acid-catalyzed Fischer esterification. In patent CN113651762A, thionyl chloride-mediated esterification with methanol achieved 92.3% yields, suggesting similar efficacy with tert-butanol.
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield | Purity | Advantages | Limitations |
|---|---|---|---|---|---|
| Multi-Step Protection | 5 | 60–70% | >95% | High regioselectivity | Lengthy synthesis, costly reagents |
| One-Pot Cyclization | 1 | 30–40%* | 80–90%* | Rapid, minimal purification | Low yield, side products |
| Post-Functionalization | 2–3 | 50–60% | >90% | Modular, adaptable | Requires pre-formed carboxylic acid |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Cyclization Reactions: The triazole ring can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, tert-butyl hydroperoxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines .
Scientific Research Applications
Chemistry
TBTC serves as a crucial building block in organic synthesis, particularly in the development of more complex molecules. Its role as a ligand in coordination chemistry allows for the formation of metal complexes that are vital for catalysis and material science applications.
Biology
Research indicates that TBTC possesses significant biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of triazoles exhibit antibacterial and antifungal activities. TBTC and its analogs have been tested against various pathogens, demonstrating promising results .
- Anticancer Potential : TBTC has been explored for its ability to inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest. The triazole core has been linked to various anticancer agents .
Medicine
In medicinal chemistry, TBTC is investigated for its role as a pharmaceutical intermediate. Its derivatives are being synthesized to enhance therapeutic efficacy against diseases such as cancer and infections. The compound's ability to interact with biological targets makes it a candidate for drug development .
Industry
In industrial applications, TBTC is utilized in the production of specialty chemicals and as a precursor in various chemical processes. Its stability and reactivity make it suitable for large-scale synthesis.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of TBTC derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited higher antibacterial activity than standard antibiotics like ciprofloxacin, particularly against biofilm-forming strains .
Case Study 2: Anticancer Research
In another research effort, TBTC was tested for its anticancer properties using different cancer cell lines. The findings revealed that compounds derived from TBTC could significantly inhibit tumor growth in vitro and in vivo, showcasing its potential as an anticancer agent .
Table 2: Summary of Biological Activities
Mechanism of Action
The mechanism of action of tert-butyl 1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. In biological systems, triazole derivatives can inhibit enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. The tert-butyl group enhances the lipophilicity of the compound, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Methyl 1H-1,2,4-Triazole-3-Carboxylate
- Structure : Methyl ester instead of tert-butyl.
- Physical Properties : Melting point = 185–186°C ; molecular weight = 127.10 g/mol .
- Synthesis: Synthesized via esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol (yield = 88%) .
- Applications : Precursor to Ribavirin (antiviral drug) and intermediates like 1H-1,2,4-triazole-3-carbohydrazide .
- Stability : More reactive in nucleophilic substitutions due to smaller ester group, but less stable under acidic conditions compared to tert-butyl derivatives .
Ethyl 1H-1,2,4-Triazole-3-Carboxylate Derivatives
5-Substituted 1,2,4-Triazole-3-Carboxylates
- Example : 5-Methyl-1H-1,2,4-triazole-3-carboxylate copper(II) complex .
- Coordination Chemistry: Forms mononuclear complexes with elongated octahedral geometry. The methyl substituent slightly alters ligand field strength compared to unsubstituted or tert-butyl analogs .
- Structural Impact : Substitution at the 5-position influences metal-ligand bond lengths (e.g., Cu–O = 1.9987 Å, Cu–N = 1.9603 Å) .
Physicochemical Properties
Table 1: Key Properties of Selected Triazole-3-Carboxylates
*Calculated based on molecular formula.
Biological Activity
Tert-butyl 1H-1,2,4-triazole-3-carboxylate is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. Triazoles are five-membered heterocycles that exhibit a range of pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a tert-butyl group attached to the triazole ring, which significantly influences its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of triazole derivatives. This compound has been evaluated against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 26 | |
| Escherichia coli | 28 | |
| Pseudomonas aeruginosa | 25 |
The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The presence of the tert-butyl group enhances lipophilicity and membrane permeability, contributing to its antibacterial efficacy.
Antifungal Activity
Triazoles are well-known for their antifungal properties. Tert-butyl derivatives have shown promise in inhibiting fungal growth in vitro. In a study evaluating various triazole compounds, those with a similar structure exhibited antifungal activity comparable to established antifungals like fluconazole .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Research indicated that it induces apoptosis in cancer cells through mechanisms such as:
- DNA Damage : Inducing DNA fragmentation and chromatin condensation.
- Mitochondrial Dysfunction : Reducing mitochondrial membrane potential in treated cells .
In vitro assays revealed that this compound exhibited antiproliferative effects against leukemia cell lines with GI50 values comparable to doxorubicin .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial and fungal metabolism.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to disruption and cell death.
- Apoptotic Pathways : In cancer cells, it triggers apoptotic pathways through mitochondrial damage and DNA interaction.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the triazole ring and substituents significantly affect biological activity. For instance:
- The presence of the tert-butyl group enhances solubility and bioavailability.
- Variations in substituents at the 3-position on the triazole ring can lead to improved binding affinities for specific biological targets .
Case Studies
A notable case study involved synthesizing various derivatives of triazoles where tert-butyl groups were systematically varied. The findings suggested that compounds with larger or branched substituents exhibited reduced biological activity due to steric hindrance .
Another study focused on the antiproliferative effects of N-(4-thiocyanatophenyl)-1H-1,2,3-triazole derivatives showed that modifications led to enhanced potency against specific cancer cell lines .
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 1H-1,2,4-triazole-3-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
Triazole Ring Formation : Reacting 1H-1,2,4-triazole with an O-mesyloxazoline derivative to generate intermediates.
Ring-Opening and Protection : Hydrolysis of the oxazoline ring followed by tert-butyl carbamate (Boc) protection of the amine group.
Purification : Column chromatography or recrystallization to isolate the product .
Q. Optimization Considerations :
Q. How is 2D NMR spectroscopy employed to resolve structural ambiguities in this compound derivatives?
Methodological Answer: Key experiments include:
- 1H-13C HMQC : Correlates protons with directly bonded carbons to assign substituents on the triazole ring.
- 1H-15N HMBC : Identifies long-range couplings between protons and nitrogen atoms, critical for confirming triazole connectivity (e.g., N-7, N-10, and N-8 positions) .
- 1H-1H COSY : Resolves spin-spin coupling networks, particularly for β-amino alcohol derivatives.
Example : In a study, 1H-15N HMBC revealed correlations between the tert-butyl group and triazole nitrogens, confirming regiochemistry .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–50%) to separate polar intermediates.
- Crystallization : Ethanol/water mixtures yield high-purity crystals by exploiting solubility differences.
- HPLC : For complex mixtures, reverse-phase C18 columns with acetonitrile/water mobile phases achieve baseline separation .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the thermochemical properties and reactivity of this compound?
Methodological Answer:
- Functional Selection : Hybrid functionals (e.g., B3LYP with exact exchange terms) improve accuracy for bond dissociation energies and ionization potentials .
- Basis Sets : 6-31G(d,p) for geometry optimization and frequency calculations.
- Applications :
- Calculate nucleophilic attack barriers at triazole N-atoms.
- Predict regioselectivity in electrophilic substitutions.
Example : DFT studies on similar triazoles showed average deviations of <3 kcal/mol for atomization energies, validating computational protocols .
Q. How can researchers address contradictory data in regioselectivity outcomes during triazole functionalization?
Methodological Answer:
- Mechanistic Probes :
- Isotopic labeling (e.g., 15N) to track substituent migration.
- Kinetic vs. thermodynamic control experiments (varying temperature/reactant ratios).
- Spectroscopic Validation : Use 1H-15N HSQC to distinguish N1 vs. N2 alkylation products .
Case Study : In one synthesis, regioselectivity shifted from N1 to N2 under acidic vs. basic conditions due to protonation effects on triazole electron density .
Q. What role does the tert-butyl group play in modulating crystallographic properties and stability?
Methodological Answer:
- Steric Effects : The bulky tert-butyl group reduces molecular packing density, often yielding crystals with higher solvent content.
- Hydrogen Bonding : Tert-butyl oxygen can participate in weak C–H···O interactions, stabilizing supramolecular assemblies.
- Refinement Tools : SHELXL-2018 software refines disorder models for tert-butyl groups using restraints on bond lengths and angles .
Example : A Mn(II) coordination polymer with triazole carboxylate ligands showed tert-butyl groups influencing lattice symmetry and thermal stability .
Q. How can researchers reconcile discrepancies in reported synthetic yields for this compound derivatives?
Methodological Answer:
- Critical Variables :
- Catalyst loading (e.g., Pd/C vs. Raney Ni in hydrogenation steps).
- Moisture sensitivity of intermediates (e.g., Boc-protected amines).
- Statistical Analysis : Design of Experiments (DoE) to identify optimal conditions (e.g., response surface methodology for temperature, solvent, and time) .
Q. What are the best practices for analyzing reaction mechanisms involving this compound using isotopic labeling?
Methodological Answer:
- 13C-Labeling : Track carboxylate group participation in nucleophilic acyl substitutions.
- 2H-Labeling : Study kinetic isotope effects in proton-transfer steps (e.g., acid-catalyzed ring-opening).
- Mass Spectrometry : HRMS with electrospray ionization (ESI) confirms isotopic incorporation and intermediate structures .
Q. How do computational and experimental data align in predicting the bioactivity of triazole carboxylate derivatives?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., antifungal CYP51 enzymes).
- SAR Analysis : Correlate Hammett σ values of substituents with MIC (minimum inhibitory concentration) data.
- Validation : Compare DFT-calculated binding energies with surface plasmon resonance (SPR) measurements .
Q. What methodologies are recommended for resolving this compound enantiomers in asymmetric synthesis?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
